Cerivastatin sodium

Vue d'ensemble

Description

- Elle était utilisée en association avec des modifications du régime alimentaire pour réduire les taux de lipides et diminuer le risque d'événements cardiovasculaires.

- Il est à noter que la cérivastatine a été retirée volontairement du marché américain en 2001 en raison de rapports de rhabdomyolyse fatale, une réaction indésirable grave .

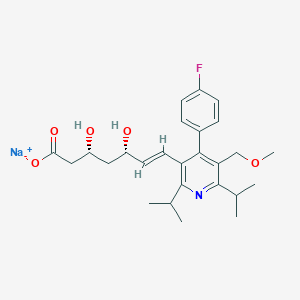

Cérivastatine sodique: est un agent hypolipidémiant synthétique, classé comme un inhibiteur de l'HMG-CoA réductase (également connu sous le nom de statine). Son nom générique est .

Méthodes De Préparation

- La cérivastatine est synthétisée par des voies spécifiques, mais les procédures de synthèse détaillées ne sont pas largement disponibles.

- Les méthodes de production industrielle impliquent une synthèse chimique, une purification et une formulation en formes galéniques.

Analyse Des Réactions Chimiques

- La cérivastatine subit diverses réactions, notamment l'oxydation, la réduction et la substitution.

- Les réactifs courants comprennent les agents oxydants (par exemple, KMnO₄), les agents réducteurs (par exemple, LiAlH₄) et les réactifs de substitution nucléophile (par exemple, NaOH).

- Les principaux produits comprennent la cérivastatine elle-même et ses métabolites.

Applications de la recherche scientifique

Chimie: La cérivastatine est un outil précieux pour l'étude du métabolisme des lipides et de l'inhibition enzymatique.

Biologie: Les chercheurs explorent ses effets sur la prolifération cellulaire, l'apoptose et les voies de signalisation.

Médecine: Malgré son retrait, l'impact de la cérivastatine sur la santé cardiovasculaire reste un sujet d'intérêt.

Industrie: Sa synthèse et sa formulation contribuent au développement de médicaments.

Mécanisme d'action

- La cérivastatine inhibe de manière compétitive l'enzyme hépatique HMG-CoA réductase.

- En bloquant cette enzyme, elle réduit la synthèse du cholestérol, régularise à la hausse les récepteurs des LDL et améliore la captation hépatique du LDL-cholestérol à partir de la circulation.

Applications De Recherche Scientifique

Cholesterol-Lowering Effects

Cerivastatin sodium has demonstrated significant efficacy in lowering lipid levels, particularly low-density lipoprotein (LDL) cholesterol. In clinical trials, cerivastatin was shown to reduce LDL cholesterol levels by approximately 11.0% to 40.8%, with total cholesterol reductions ranging from 8.0% to 28.8% and triglyceride reductions between 9.0% and 21.4% depending on the dosage administered .

Table 1: Summary of Lipid-Lowering Efficacy

| Dosage (mg/day) | LDL Reduction (%) | Total Cholesterol Reduction (%) | Triglyceride Reduction (%) |

|---|---|---|---|

| 0.025 | 11.0 | 8.0 | 9.0 |

| 0.4 | ~25 | ~20 | ~15 |

| 0.8 | ~40.8 | ~28.8 | ~21.4 |

Impact on Atherosclerosis

Research has indicated that cerivastatin may also play a role in the progression of atherosclerosis, a condition characterized by the build-up of fats and cholesterol in arterial walls. In animal studies involving WHHL rabbits, cerivastatin administration resulted in a reduction of atherosclerotic lesions by approximately 37%, indicating its potential utility in preventing cardiovascular diseases associated with high cholesterol levels .

Safety Profile and Adverse Effects

Despite its efficacy, this compound is notably associated with an increased risk of rhabdomyolysis, particularly when used concomitantly with gemfibrozil, another lipid-lowering agent. A review highlighted that cerivastatin users had a significantly higher incidence of rhabdomyolysis compared to other statins, with reports indicating an incidence rate approximately 50 times higher than that of other statins evaluated .

Table 2: Incidence of Rhabdomyolysis

| Statin Type | Incidence Rate (cases per 100,000 patient-years) |

|---|---|

| Cerivastatin | ~270 |

| Other Statins | ~5-6 |

Clinical Trials and Studies

Several clinical trials have assessed the long-term efficacy and tolerability of this compound in patients with severe primary hypercholesterolemia. In one study involving a randomized control trial with 73 patients, those treated with cerivastatin experienced significant reductions in serum total cholesterol levels over a period of up to 48 weeks .

Case Study: Long-Term Efficacy

- Study Design : Randomized controlled trial

- Participants : 73 patients with severe primary hypercholesterolemia

- Duration : Initial treatment for 12 weeks followed by flexible dosing for up to 48 weeks

- Results : Significant reductions in total cholesterol and LDL levels were observed, particularly in patients receiving higher doses.

Mécanisme D'action

- Cerivastatin competitively inhibits the hepatic enzyme HMG-CoA reductase.

- By blocking this enzyme, it reduces cholesterol synthesis, upregulates LDL receptors, and enhances hepatic uptake of LDL-cholesterol from circulation.

Comparaison Avec Des Composés Similaires

- La particularité de la cérivastatine réside dans sa puissance et sa tolérance.

- Des composés similaires comprennent d'autres statines comme l'atorvastatine, la simvastatine et la rosuvastatine.

Activité Biologique

Cerivastatin sodium, a synthetic statin, is primarily recognized for its potent ability to inhibit HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. This article delves into its biological activity, pharmacokinetics, and clinical implications, supported by data tables and relevant research findings.

Cerivastatin functions as a competitive inhibitor of HMG-CoA reductase. By blocking this enzyme, it effectively reduces the conversion of HMG-CoA to mevalonate, a precursor in the cholesterol synthesis pathway. This inhibition leads to decreased cholesterol levels in hepatic cells, which subsequently stimulates the synthesis of LDL receptors, enhancing the uptake of LDL particles from the bloodstream.

Key Mechanism Insights:

- Ki Value : Cerivastatin has a Ki value of , making it significantly more potent than lovastatin, which has a Ki value of .

- Inhibition in HepG2 Cells : The IC50 value for cerivastatin in human hepatoma cells is .

Pharmacokinetics

Cerivastatin is characterized by its rapid absorption and elimination profiles:

- Absorption : It is completely absorbed from the gastrointestinal tract with an absolute bioavailability of approximately 60% due to first-pass metabolism .

- Peak Plasma Concentration : Achieved 2 to 3 hours post-administration.

- Half-Life : The elimination half-life is about 2 to 3 hours .

- Protein Binding : Over 99% bound to plasma proteins, indicating limited tissue distribution outside the liver .

Table 1: Pharmacokinetic Parameters of Cerivastatin

| Parameter | Value |

|---|---|

| Bioavailability | ~60% |

| Peak Plasma Time | 2-3 hours |

| Elimination Half-Life | 2-3 hours |

| Protein Binding | >99% |

| Volume of Distribution | ~0.3 L/kg |

Metabolism

Cerivastatin undergoes extensive hepatic metabolism primarily through cytochrome P450 enzymes (CYP2C8 and CYP3A4), producing active metabolites M-1 and M-23:

- Metabolite M-1 : Formed via demethylation.

- Metabolite M-23 : Formed via hydroxylation.

Both metabolites exhibit similar potency to cerivastatin itself .

Table 2: Metabolite Profiles

| Metabolite | Formation Pathway | Activity Level |

|---|---|---|

| M-1 | Demethylation (CYP2C8/CYP3A4) | Active |

| M-23 | Hydroxylation (CYP2C8) | Active |

| M-24 | Combination of M-1 and M-23 | Not detectable in plasma |

Clinical Efficacy

Cerivastatin has been shown to significantly lower various lipid parameters:

- Total Cholesterol : Reduces plasma total cholesterol levels.

- LDL-C Reduction : Demonstrated reductions in low-density lipoprotein cholesterol (LDL-C) and apolipoprotein B.

- Triglycerides : Notable decreases in triglyceride levels were observed .

Case Studies

- Hypercholesterolemia Treatment :

- Atherosclerosis Progression :

Safety Profile and Side Effects

Despite its efficacy, cerivastatin was withdrawn from the market due to severe side effects including rhabdomyolysis when used in combination with certain other drugs. Monitoring for drug interactions remains critical due to its metabolism via CYP enzymes.

Propriétés

Numéro CAS |

143201-11-0 |

|---|---|

Formule moléculaire |

C26H34FNNaO5 |

Poids moléculaire |

482.5 g/mol |

Nom IUPAC |

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C26H34FNO5.Na/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4;/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32);/b11-10+;/t19-,20-;/m1./s1 |

Clé InChI |

UVXVKMCFVDNBCD-QCVDVZFFSA-N |

SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] |

SMILES isomérique |

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O.[Na] |

SMILES canonique |

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O.[Na] |

Apparence |

Off-White Solid |

melting_point |

197-199°C |

Key on ui other cas no. |

143201-11-0 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

6-Heptenoic acid, 7-(4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)-3-pyridinyl)-3,5-dihydroxy-, monosodium salt, (S-(R*,S*-(E)))- 7-(4-(4-fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)pyrid-3-yl)-3,5-dihydroxy-6-heptenoate sodium salt Bay w 6228 Baycol cerivastatin cerivastatin sodium Certa Kazak Lipobay rivastatin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cerivastatin sodium exert its lipid-lowering effect?

A1: this compound is a synthetic, enantiomerically pure, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor. [, , ] HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, responsible for cholesterol biosynthesis. By inhibiting this enzyme, this compound effectively reduces cholesterol synthesis in the liver. This, in turn, leads to increased hepatic uptake of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, ultimately lowering plasma cholesterol levels. [, , , ]

Q2: What is the molecular formula and weight of this compound?

A2: Unfortunately, the provided research papers do not specify the exact molecular formula and weight of this compound.

Q3: How is this compound metabolized, and does it interact with other drugs?

A3: this compound is primarily metabolized by the cytochrome P450 (CYP) enzyme, specifically CYP2C8, with a minor contribution from CYP3A4. [, ] It exhibits a dual metabolic pathway involving demethylation (metabolite M-1) and hydroxylation (metabolite M-23). [] Despite being a CYP3A4 substrate, this compound demonstrates a low potential for clinically relevant interactions with CYP3A4 inhibitors, such as erythromycin and itraconazole. [, ]

Q4: Does this compound interact with the immunosuppressant tacrolimus?

A4: Research indicates a moderate elevation of this compound systemic exposure when co-administered with tacrolimus in liver transplant recipients. [] While this interaction does not appear to be CYP3A4-mediated, the exact mechanism is thought to involve inhibition of active hepatic transport processes, particularly biliary excretion. []

Q5: What is the clinical efficacy of this compound in treating hypercholesterolemia?

A6: Clinical trials have demonstrated the effectiveness of this compound in lowering total cholesterol, LDL-C, and triglyceride levels in patients with primary hypercholesterolemia. [, , , ] A dose-dependent reduction in serum lipid levels was observed, with a higher dosage (0.3 mg/day) proving more effective than a lower dosage (0.15 mg/day) in patients with severe hypercholesterolemia. []

Q6: What are the safety concerns associated with this compound?

A7: While effective in lowering cholesterol levels, this compound has been associated with an increased risk of rhabdomyolysis, a serious condition involving muscle breakdown. [, ] This risk appears higher compared to other statins and is particularly pronounced when this compound is used in combination with gemfibrozil or at higher doses. [, ] These safety concerns ultimately led to the withdrawal of this compound from the market in 2001. [, ]

Q7: What analytical methods are used to quantify this compound in pharmaceutical formulations?

A8: High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a commonly employed method for quantifying this compound and its metabolites in pharmaceutical preparations and biological samples. [, , ] This method offers high sensitivity and selectivity, allowing for accurate determination of drug concentrations. [, ]

Q8: Are there any known alternative compounds or approaches for achieving similar therapeutic effects?

A10: Yes, other HMG-CoA reductase inhibitors, collectively known as statins, are available and widely used for managing hypercholesterolemia. These include atorvastatin, simvastatin, pravastatin, and rosuvastatin. [, , , ] Each statin possesses a unique pharmacological profile, including potency, efficacy, and potential for adverse effects. [, , , ]

Q9: Has this compound shown any potential in other areas of research, such as cancer therapy?

A11: Interestingly, recent research suggests that this compound may act as a selective inhibitor of RNA polymerase I, an enzyme crucial for ribosome biogenesis and cell growth. [, ] Preliminary studies indicate antiproliferative effects of this compound against certain human cancer cell lines, hinting at its potential as a targeted anticancer therapeutic. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.